molecular formula C11H19F3N2O4 B1460348 Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate CAS No. 1644529-01-0

Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate

Cat. No.: B1460348
CAS No.: 1644529-01-0
M. Wt: 300.27 g/mol
InChI Key: WCGXDMBPSBDJBB-UHFFFAOYSA-N
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Description

Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C11H19F3N2O4 and its molecular weight is 300.27 g/mol. The purity is usually 95%.
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Mechanism of Action

Mode of Action

The specific mode of action of Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate is currently unknown . The interaction of this compound with its potential targets and the resulting changes at the molecular or cellular level are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . .

Biological Activity

Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate (CAS No. 1644529-01-0) is a chemical compound with diverse applications in synthetic chemistry and potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H19F3N2O4
  • Molecular Weight : 300.27 g/mol
  • Physical State : Solid
  • Density : Approximately 1.202 g/cm³
  • Solubility : Soluble in dichloromethane

Antitumor Activity

Recent studies indicate that derivatives of hydrazine compounds exhibit antitumor activity. For instance, compounds with similar structural motifs have been shown to inhibit mesenchymal–epithelial transition factor (c-Met), a target in cancer therapy. While direct evidence for this compound's antitumor effects is sparse, its related compounds suggest a potential role in cancer treatment .

Anti-inflammatory Properties

Hydrazine derivatives have also been investigated for their anti-inflammatory properties. The presence of the trifluoromethyl group may enhance the compound's reactivity and interaction with inflammatory pathways, although specific studies on this compound are lacking .

Study on Hydrazine Derivatives

A study published in the Journal of Medicinal Chemistry highlighted the biological activity of various hydrazine derivatives, noting their potential as inhibitors of key protein kinases involved in cancer progression. The study emphasized the significance of structural modifications in enhancing biological activity .

Synthesis and Applications

Research has demonstrated that this compound serves as an important intermediate in synthesizing other biologically active compounds. Its utility in organic synthesis underscores its relevance in pharmaceutical development .

Summary Table of Biological Activities

Activity Type Related Studies Potential Applications
AntitumorInhibition of c-Met kinase activityCancer therapy
Anti-inflammatoryInhibition of inflammatory pathwaysTreatment of inflammatory diseases
Synthetic IntermediateUsed in synthesizing various hydrazine derivativesPharmaceutical development

Properties

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonylamino]-N-(trifluoromethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3N2O4/c1-9(2,3)19-7(17)15-16(11(12,13)14)8(18)20-10(4,5)6/h1-6H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGXDMBPSBDJBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN(C(=O)OC(C)(C)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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